Tauromustine
描述
Historical Context of Nitrosoureas in Cancer Chemotherapy
The genesis of modern cancer chemotherapy can be traced back to the 1940s with the initial use of nitrogen mustards, derived from chemical warfare agents nih.gov. The nitrosourea (B86855) class of compounds emerged in 1959 from a random screening program at the U.S. National Cancer Institute, demonstrating anticancer activity against both solid and non-solid tumors iiab.me.
Nitrosoureas function primarily as DNA alkylating agents. Their mechanism of action involves the alkylation and cross-linking of DNA strands, thereby disrupting DNA replication and transcription, which are vital processes for tumor cell proliferation and survival wikidata.orgmims.comwikipedia.orgmims.comiiab.me. A key characteristic of many nitrosoureas is their lipophilic nature, enabling them to readily cross the blood-brain barrier, making them particularly useful in the treatment of brain tumors such as glioblastoma multiforme and malignant gliomas wikidata.orgmims.com.
Early and commonly used examples of synthetic nitrosoureas include Carmustine (BCNU), Lomustine (CCNU), and Fotemustine wikidata.orgnih.govmims.comiiab.me. These agents have been employed in treating a range of malignancies, including brain tumors, Hodgkin's and non-Hodgkin's lymphomas, melanoma, and pancreatic islet cell tumors wikidata.orgmims.comnih.govmims.comiiab.me. Despite their efficacy, conventional nitrosoureas are associated with severe side effects, notably delayed and dose-dependent myelosuppression and diffuse pulmonary fibrosis, which have led to a significant reduction in their use as less toxic alternatives became available nih.govmims.comiiab.me.
Rationale for the Development of Tauromustine as a Novel Nitrosourea
The development of this compound (TCNU) was driven by the need for improved therapeutic agents that could overcome the limitations and resistance mechanisms associated with earlier nitrosoureas. This compound is characterized as a new taurine-based nitrosourea newdrugapprovals.org. Taurine (B1682933), or 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid widely distributed in animal tissues guidetopharmacology.org. The incorporation of taurine into the nitrosourea structure was a deliberate molecular modification aimed at enhancing its properties.
This chemical modification renders this compound more hydrophilic compared to older agents like Carmustine (BCNU) and Lomustine (CCNU). Furthermore, this compound was designed as an anticancer agent coupled to the brain-targeting peptide taurine, specifically for targeting central nervous system (CNS) tumors. This conjugation aimed to improve drug delivery to the brain, potentially enhancing efficacy in brain malignancies while possibly mitigating systemic toxicities. The compound's unique approach combines the properties of methylating agents with those of classic alkylating compounds, offering a dual mechanism that enhances its antitumor efficacy and allows it to bypass typical cellular repair mechanisms that often reduce the effectiveness of single-action agents wikipedia.org. Experimental data also suggested a high therapeutic index for this compound, particularly in models such as Walker 256 carcinosarcoma in rats.
Overview of this compound's Significance in Addressing Resistant Malignancies
This compound has been specifically investigated for its potential in treating malignancies that exhibit resistance to conventional therapies wikipedia.org. Its design to bypass typical cellular repair mechanisms contributes to its significance in this context wikipedia.org.
This compound has progressed through various clinical trial phases, including Phase III trials for patients with anaplastic astrocytoma (AA) or glioblastoma (GBM) who had not previously received chemotherapy newdrugapprovals.org. It was also studied in Phase III for advanced colorectal cancer newdrugapprovals.org. In Phase II trials for malignant glioma, this compound demonstrated notable antitumor activity in patients experiencing relapse who had not previously been treated with chemotherapy.
Table 1: Clinical Outcomes of this compound in Malignant Glioma (Phase II Study)
| Outcome Measure | Anaplastic Astrocytoma (AA) | Glioblastoma (GBM) | Overall (Pooled) |
| Clinical Improvement | 41% | ||
| Radiological Improvement | 46% | ||
| Complete Responses (WHO criteria) | 3 patients | ||
| Partial Responses (WHO criteria) | 7 patients | ||
| Minimal Responses (WHO criteria) | 7 patients | ||
| Median Post-Treatment Survival | 57 weeks | 26 weeks | |
| Overall 2-Year Survival Rate | 69% | 23% |
Despite these promising results in certain glioma settings, further studies for this compound were discontinued (B1498344) in some instances newdrugapprovals.org. A Phase II trial investigating this compound in advanced non-small cell lung cancer (NSCLC) did not show substantial antitumor activity, with no objective tumor remission observed. The ongoing challenge of drug resistance in cancer treatment underscores the importance of developing compounds like this compound, even as research continues to refine their application and understand their full therapeutic potential.
Structure
3D Structure
属性
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLNBVPCJDIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235317 | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85977-49-7 | |
| Record name | Tauromustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85977-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tauromustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAUROMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Tauromustine
DNA-Targeting Modalities
The interaction of Tauromustine with DNA is characterized by a series of chemical modifications that compromise the integrity and function of the genetic material.
The bifunctional nature of the reactive intermediates produced by this compound allows for the formation of covalent cross-links within the DNA molecule. nih.gov These cross-links can be categorized as:
Interstrand Cross-Links (ICLs): These are formed when the agent reacts with bases on opposing DNA strands, effectively tethering the two strands together. nih.govnih.gov ICLs are considered highly cytotoxic lesions as they physically block the separation of DNA strands, which is a prerequisite for both DNA replication and transcription. nih.govyoutube.comyoutube.com
Intrastrand Cross-Links: These links are formed between two bases on the same DNA strand. youtube.com While also disruptive, intrastrand cross-links are generally considered less cytotoxic than ICLs as they may be more readily bypassed by DNA repair mechanisms. nih.gov
The formation of these cross-links, particularly ICLs, presents a significant barrier to the cellular machinery responsible for reading and duplicating DNA. nih.gov
The most frequent site of DNA alkylation by agents like this compound is the N-7 position of guanine (B1146940). nih.govnih.gov This high reactivity is due to the nucleophilic character of this nitrogen atom. nih.gov Alkylation at the N-7 position of guanine introduces a positive charge into the imidazole (B134444) ring of the base. nih.gov This chemical modification has several destabilizing consequences for the DNA structure:
It can lead to a shift in the tautomeric equilibrium of the guanine base, which in turn can alter its hydrogen bonding properties. nih.gov
The positive charge on the imidazole ring increases the electrophilicity of adjacent positions, making the DNA more susceptible to hydrolytic reactions. nih.gov
This increased reactivity can lead to the cleavage of the glycosidic bond, resulting in the loss of the guanine base from the DNA backbone (depurination), and can also cause the opening of the imidazole ring itself. nih.gov
The DNA lesions induced by this compound, particularly interstrand cross-links, act as significant roadblocks to the molecular machinery involved in DNA replication and transcription. nih.gov DNA polymerases, the enzymes responsible for synthesizing new DNA strands, are physically blocked by these cross-links, leading to a halt in DNA replication. frontiersin.orgresearchgate.net Similarly, RNA polymerases, which transcribe DNA into RNA, are also impeded by these lesions, thereby inhibiting the synthesis of essential proteins. researchgate.netmdpi.com The inhibition of these fundamental cellular processes is a major contributor to the cytotoxic effects of this compound.
The alkylation of guanine at the N-7 position can alter its normal base-pairing properties. The resulting modified guanine may preferentially pair with thymine (B56734) instead of cytosine during DNA replication. nih.gov This leads to nucleotide mispairing and can result in mutations if not corrected by the cell's DNA repair machinery. youtube.com The cumulative DNA damage, including the formation of alkali-labile sites and strand breaks resulting from destabilization, can ultimately lead to DNA fragmentation. nih.govnih.govresearchgate.net This fragmentation is a hallmark of severe DNA damage and a trigger for programmed cell death.
Apoptosis Induction Pathways
The extensive DNA damage caused by this compound triggers cellular stress responses that can culminate in apoptosis, or programmed cell death. youtube.com Apoptosis is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. youtube.com The induction of apoptosis by DNA-damaging agents like this compound can proceed through one or both of the major apoptotic signaling pathways:
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as irreparable DNA damage. nih.govmdpi.comfrontiersin.org This stress leads to changes in the mitochondrial membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. frontiersin.orgnih.gov Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase that in turn activates executioner caspases (like caspase-3) to carry out the systematic dismantling of the cell. nih.govresearchgate.net
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. frontiersin.orgnih.gov While less directly implicated in the primary response to DNA damage from chemotherapy, there can be crosstalk between the intrinsic and extrinsic pathways. frontiersin.org For example, the intrinsic pathway can lead to the expression of ligands that activate the extrinsic pathway in neighboring cells. youtube.com
Ultimately, the activation of these apoptotic pathways in response to the DNA damage inflicted by this compound is a critical component of its anticancer activity. nih.govnih.govnih.govyoutube.com
Activation of Intrinsic Apoptotic Cascades
As a DNA alkylating agent, this compound induces significant DNA damage, a key trigger for the intrinsic pathway of apoptosis. mdpi.commdpi.com This pathway is orchestrated within the cell and is heavily reliant on mitochondrial function. The process is initiated when cellular stress sensors detect irreparable DNA damage. This detection leads to the activation of pro-apoptotic proteins, which in turn act on the mitochondria.
The pivotal event in the intrinsic apoptotic cascade is Mitochondrial Outer Membrane Permeabilization (MOMP). mdpi.com This process involves the formation of pores in the mitochondrial membrane, leading to the release of several pro-apoptotic factors into the cytoplasm. Among these, cytochrome c is of central importance. Once in the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. mdpi.com Within this complex, pro-caspase-9 is cleaved and activated, initiating the caspase cascade that culminates in the execution of apoptosis. frontiersin.org
Modulation of Pro-apoptotic (e.g., BAX, Caspase-3, Caspase-9) and Anti-apoptotic (e.g., Bcl-2, Bcl-xL) Protein Expression
The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, primarily from the B-cell lymphoma 2 (Bcl-2) family. mdpi.com this compound, through the induction of DNA damage, is expected to shift this balance in favor of apoptosis.
Pro-apoptotic members of the Bcl-2 family, such as BAX, are crucial for MOMP. nih.gov Upon activation, BAX translocates to the mitochondrial membrane, where it oligomerizes to form the pores responsible for the release of cytochrome c. mdpi.com Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL function to prevent apoptosis by binding to and sequestering pro-apoptotic proteins, thereby inhibiting pore formation. mdpi.com Treatment with DNA damaging agents typically leads to an upregulation of BAX and a downregulation of Bcl-2 and Bcl-xL, increasing the BAX/Bcl-2 ratio and promoting cell death. nih.gov
The activation of caspase-9 by the apoptosome triggers a downstream cascade involving the executioner caspases, most notably Caspase-3. nih.gov Caspase-9 cleaves and activates pro-caspase-3, which then carries out the widespread proteolysis of cellular substrates that leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
In the absence of specific experimental data for this compound, the following tables illustrate the anticipated effects on apoptotic protein expression based on the known mechanisms of nitrosourea (B86855) compounds.
Table 1: Expected Modulation of Pro-Apoptotic Protein Expression by this compound
| Protein | Function in Apoptosis | Expected Change in Expression/Activity |
| BAX | Promotes mitochondrial outer membrane permeabilization. nih.gov | Increased expression and translocation to mitochondria. |
| Caspase-9 | Initiator caspase activated by the apoptosome. frontiersin.org | Increased activation (cleavage). |
| Caspase-3 | Executioner caspase responsible for cellular dismantling. nih.gov | Increased activation (cleavage). |
Table 2: Expected Modulation of Anti-Apoptotic Protein Expression by this compound
| Protein | Function in Apoptosis | Expected Change in Expression |
| Bcl-2 | Inhibits apoptosis by sequestering pro-apoptotic proteins. mdpi.com | Decreased expression. |
| Bcl-xL | Inhibits apoptosis by sequestering pro-apoptotic proteins. mdpi.com | Decreased expression. |
Characterization of Caspase-Dependent and Caspase-Independent Cell Death Mechanisms
The primary mode of cell death induced by many chemotherapeutic agents, including DNA alkylators, is caspase-dependent apoptosis. nih.gov This is characterized by the activation of the caspase cascade as described above. However, cells can also undergo programmed cell death through caspase-independent pathways. nih.govnih.gov
Caspase-independent cell death can be initiated by some of the same stimuli as caspase-dependent apoptosis, including extensive DNA damage. researchgate.net In these pathways, other proteases such as calpains and cathepsins may be activated to execute cell death. nih.gov Another key mediator of caspase-independent cell death is the Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that can translocate to the nucleus and induce chromatin condensation and DNA fragmentation without the involvement of caspases. nih.gov It is plausible that this compound could induce both caspase-dependent and -independent cell death, particularly in cells where the caspase-dependent pathway may be compromised. nih.govnih.gov The specific pathway utilized may depend on the cell type and the extent of DNA damage.
Interactions with Endogenous DNA Repair Mechanisms
The efficacy of DNA alkylating agents like this compound is significantly influenced by the cell's capacity to repair the DNA damage they inflict. mdpi.com Several DNA repair pathways are involved in mitigating the effects of alkylation. nih.govnih.gov
One of the most critical repair mechanisms for damage induced by nitrosoureas is direct reversal of the lesion by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). nih.govresearchgate.netelsevierpure.comgrantome.com This "suicide" enzyme transfers the alkyl group from the O6 position of guanine to one of its own cysteine residues, thereby restoring the normal base in a single step. nih.gov High levels of MGMT activity in cancer cells can confer resistance to this compound by rapidly repairing the DNA adducts before they can lead to cytotoxic cross-links. nih.gov
Other DNA repair pathways that can be involved in processing alkylation damage include base excision repair (BER) and homologous recombination (HR). nih.govresearchgate.netresearchgate.net BER is responsible for removing smaller alkylated bases, while HR is involved in the repair of more complex lesions like interstrand cross-links that can be formed by bifunctional alkylating agents. researchgate.netfrontiersin.org The ability of cancer cells to utilize these repair pathways can be a significant factor in determining their sensitivity or resistance to this compound. nih.gov
Pharmacological Investigations of Tauromustine
Metabolic Pathways and Enzyme Systems
The metabolism of tauromustine has been extensively evaluated in various in vitro systems, including liver and lung microsomes from different species, and with cDNA-expressed human CYP enzymes, to determine the enzymatic basis of its biotransformation. nih.govtandfonline.com
Cytochrome P450-Mediated Biotransformation
The biotransformation of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govtandfonline.com These enzymes are integral to the oxidative metabolic pathways of xenobiotics, including drugs. mdpi.com Studies have utilized liver microsomes from rats pretreated with CYP inducers, human liver microsomes, and human cDNA-expressed CYP enzymes to characterize the enzymatic processes involved in this compound metabolism. nih.govtandfonline.com
Primary Metabolic Routes: Demethylation to Active Alkylating Metabolites (e.g., R2) and Denitrosation to Inactive Metabolites (e.g., M3)
This compound undergoes two major primary metabolic pathways: demethylation and denitrosation. nih.govtandfonline.com Demethylation leads to the formation of R2, an alkylating compound that retains pharmacological activity. nih.govtandfonline.comnih.gov Conversely, denitrosation produces M3, which is an inactive metabolite. nih.govtandfonline.com Both demethylation and denitrosation reactions are dependent on NADPH. nih.gov The subsequent metabolism of these primary metabolites, R2 and M3, occurs at a rate approximately 100 times lower than that of the parent compound, this compound. nih.govtandfonline.com
Identification of Contributing CYP Isoforms (e.g., CYP3A4, CYP2C19, CYP2D6)
Investigations using human cDNA-expressed CYP enzymes have identified specific isoforms responsible for this compound's metabolism. CYP3A4 is the predominant enzyme catalyzing both the demethylation and denitrosation of this compound. nih.govtandfonline.com Additionally, CYP2C19 and CYP2D6 contribute to these metabolic processes, albeit to a lesser extent. nih.govtandfonline.com While CYP1A2 may play a role in humans, its in vivo significance is considered minor. tandfonline.com The correlation between this compound demethylation and denitrosation with testosterone (B1683101) 6β-hydroxylation (a known CYP3A4 activity marker) was strong, with correlation coefficients (r²) of 0.86 and 0.79, respectively, across a panel of human liver microsomal samples. nih.govtandfonline.com
The primary CYP isoforms involved in this compound metabolism are summarized below:
| CYP Isoform | Role in this compound Metabolism | Contribution Level |
| CYP3A4 | Predominant catalyst for both demethylation and denitrosation. nih.govtandfonline.com | Major nih.govtandfonline.com |
| CYP2C19 | Contributes to demethylation and denitrosation. nih.govtandfonline.com | Minor nih.govtandfonline.com |
| CYP2D6 | Contributes to demethylation and denitrosation. nih.govtandfonline.com | Minor nih.govtandfonline.com |
| CYP1A2 | Possible role in humans. tandfonline.com | Minor/Insignificant in vivo tandfonline.com |
Species-Specific Differences in this compound Metabolism
The extent of this compound metabolism and the balance between demethylation and denitrosation vary significantly among different species. nih.govtandfonline.com The highest metabolic activity for this compound has been observed in mouse liver (specifically the BDF strain), followed by dog, rat, and human liver. nih.govtandfonline.com In all species investigated, the capacity to metabolize this compound was higher in liver microsomes compared to lung microsomes. nih.govtandfonline.com The ratio of demethylation to denitrosation also exhibited variations across different mouse strains and between species, which may have important implications for the pharmacological response and toxicological effects of this compound. tandfonline.com
A general overview of species-specific metabolic rates is provided below:
| Species (Liver Microsomes) | Relative Metabolic Rate (Highest to Lowest) |
| Mouse (BDF strain) | Highest nih.govtandfonline.com |
| Dog | High nih.govtandfonline.com |
| Rat | Moderate nih.govtandfonline.com |
| Human | Lowest among tested species nih.govtandfonline.com |
In Vitro and In Vivo Metabolic Profiling in Various Tissues (e.g., Liver and Lung Microsomes)
Metabolic profiling of this compound has been conducted using both in vitro and in vivo approaches. In vitro studies primarily utilized liver and lung microsomes from various species, including human liver microsomes and cDNA-expressed human CYP enzymes, to understand the enzymatic basis of its metabolism. nih.govtandfonline.com These studies consistently showed that liver microsomes possess a higher capacity for this compound metabolism than lung microsomes across different species. tandfonline.com
In vivo investigations in rats, following oral administration of [14C]this compound, revealed a metabolic pattern in urine similar to that observed in in vitro experiments. nih.gov The active demethylated compound, R2, was detectable in rat urine for up to 8 hours after oral administration. nih.gov
Impact of Enzyme Induction on this compound Metabolic Rates
Enzyme induction, a process where the rate of drug metabolism increases due to an increase in enzyme production, significantly impacts this compound's metabolic rates. youtube.com Pretreatment with typical CYP inducers has been shown to enhance the metabolism of this compound. In rat liver microsomes, pretreatment with phenobarbital (B1680315) resulted in a 3-fold increase in both demethylation and denitrosation of this compound. nih.govtandfonline.com Another inducer, cyanopregnenolone, notably enhanced denitrosation by 11-fold, further indicating the involvement of CYP3A enzymes in this pathway. nih.govtandfonline.com Specifically, in rats, phenobarbital induction led to a 10-fold increase in demethylation and a 6-fold increase in denitrosation of this compound. nih.gov In contrast, treatment with 3-methylcholanthrene (B14862) did not show any significant effect on these reactions. nih.gov
The effects of enzyme inducers on this compound metabolism are summarized below:
| Inducer | Effect on Demethylation (Rat Liver Microsomes) | Effect on Denitrosation (Rat Liver Microsomes) | Implicated CYP |
| Phenobarbital | Increased 3-fold nih.govtandfonline.com; 10-fold nih.gov | Increased 3-fold nih.govtandfonline.com; 6-fold nih.gov | - |
| Cyanopregnenolone | - | Increased 11-fold nih.govtandfonline.com | CYP3A nih.govtandfonline.com |
| 3-Methylcholanthrene | No significant effect nih.gov | No significant effect nih.gov | - |
Pharmacokinetic Profiles in Preclinical Models
Understanding the pharmacokinetic profile of a compound in preclinical models is crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).
Systemic Disposition and Elimination Characteristics
In preclinical investigations, the metabolism of this compound has been studied in vitro using rat organs. These studies revealed that this compound undergoes two primary metabolic reactions: demethylation and denitrosation. Both reactions are dependent on NADPH and are predominantly carried out by liver microsomes, with a significantly lesser extent by lung microsomes. The induction of the cytochrome P450 system with phenobarbital has been shown to increase both demethylation (10-fold) and denitrosation (6-fold) of this compound, while 3-methylcholanthrene induction did not have a significant effect on these reactions. Following oral administration of [14C]this compound in rats, a metabolic pattern similar to that observed in in vitro experiments was detected in the urine. nih.gov
For context, in human cancer patients, this compound exhibits rapid absorption after oral administration, with a mean time to reach maximal concentration (Tmax) of 38 ± 22 minutes. The elimination half-life of the parent compound in plasma was reported as 57 ± 22 minutes. The maximal concentration (Cmax) and area under the curve (AUC) values showed a linear relationship with the dose level, indicating non-dose-dependent pharmacokinetics within the studied range of 20-170 mg/m². nih.gov
Distribution of Active Metabolites
A key aspect of this compound's disposition is the formation of active metabolites. The demethylated compound of this compound has been identified as possessing alkylating cytotoxic activity. This active metabolite was detectable in the urine of rats for up to 8 hours following oral administration of [14C]this compound. nih.gov While its presence in urine confirms its formation and excretion, detailed information regarding its distribution to specific tissues or organs in preclinical models beyond its detection in urine is not extensively documented in the available literature.
Mechanisms of Dose-Limiting and Other Toxicities
This compound, like other nitrosoureas, exerts its therapeutic effects through alkylation, which can also lead to various toxicities due to its non-selective interaction with biological macromolecules. The mechanisms of toxicity generally involve the delivery of the toxicant to its target, its reaction with endogenous target molecules (such as DNA, RNA, or proteins), and subsequent cellular dysfunction or the initiation of inappropriate repair mechanisms. researchgate.netmhmedical.commhmedical.com Nitrosoureas are known to cross-link DNA and RNA, thereby inhibiting their synthesis and also carbamoylating proteins, which contributes to their cytotoxic and toxic effects. bccancer.bc.cadrugbank.com
Hematological Manifestations (Myelosuppression, Thrombocytopenia, Leukopenia, Anemia)
Hematological toxicities are a common and often dose-limiting adverse effect of nitrosourea (B86855) compounds, including this compound. Myelosuppression, characterized by a reduction in bone marrow activity, leads to decreased production of blood cells. For this compound, thrombocytopenia (a decrease in platelet count) has been identified as the primary dose-limiting toxicity. nih.gov The reduction in platelet counts was found to be linearly related to the logarithm of the dose, as well as to Cmax and AUC values. nih.gov
Other hematological manifestations associated with nitrosoureas generally include leukopenia (a decrease in white blood cell count) and anemia (a decrease in red blood cell count). bccancer.bc.canih.gov The underlying mechanism for these toxicities is the alkylating action of nitrosoureas on the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, disrupting their proliferation and differentiation. This effect is often delayed and cumulative, necessitating careful monitoring of blood counts. bccancer.bc.ca
Gastrointestinal Adverse Effects (Nausea, Vomiting, Diarrhea)
Gastrointestinal adverse effects such as nausea, vomiting, and diarrhea are frequently observed with nitrosourea chemotherapy. nih.gov These toxicities can arise from the direct irritant effects of the compound on the gastrointestinal mucosa and its impact on rapidly dividing cells lining the digestive tract. nih.govmimetas.com The mechanisms often involve disruption of the intestinal barrier function, cellular damage to enterocytes, and alterations in fluid and electrolyte balance. While specific detailed mechanisms for this compound's gastrointestinal effects are not explicitly differentiated from general nitrosourea mechanisms in the provided information, the general cytotoxic action on rapidly proliferating cells is a common underlying factor for oncology drugs. mimetas.com
Other Observed Toxicities
Beyond hematological and gastrointestinal effects, other toxicities have been noted for this compound and related nitrosoureas. Rare neurological toxicity has been associated with this compound. tandfonline.com For nitrosoureas in general, other significant toxicities can include pulmonary toxicity, such as pulmonary fibrosis and pneumonitis, which are more common with prolonged therapy and higher cumulative doses. bccancer.bc.canih.gov Renal toxicity has also been reported, though less frequently with lower cumulative doses. bccancer.bc.ca The broad cytotoxic nature of these compounds, affecting various rapidly dividing cell populations and cellular processes, contributes to this spectrum of adverse effects.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (1-(2-chloroethyl)-3-[2-(dimethylaminosulphonyl)ethyl]-1-nitrosourea) | 55456 |
| Demethylated this compound (Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-methyl-) | 3086342 |
| Carmustine | 2578 |
| Lomustine | 3958 |
| Semustine | 5198 |
| Ranimustine | 71741 |
Data Tables
Table 1: Pharmacokinetic Parameters of this compound in Cancer Patients (Oral Administration)
| Parameter | Mean ± SD | Unit |
| Tmax | 38 ± 22 | min |
| Half-life | 57 ± 22 | min |
Table 2: Metabolic Reactions of this compound in Rat Organs (In Vitro)
| Reaction Type | Primary Organ/Enzyme System | Effect of Phenobarbital Induction |
| Demethylation | Liver Microsomes (CYP450) | Increased 10-fold |
| Denitrosation | Liver Microsomes (CYP450) | Increased 6-fold |
Preclinical Efficacy Studies of Tauromustine
In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines
In vitro investigations have demonstrated the antiproliferative activity of Tauromustine. Specifically, studies evaluating the combination of this compound with 5-Fluorouracil (5-FU) have shown sequence-dependent effects on cell proliferation nih.gov. While the precise spectrum of cancer cell lines against which this compound alone exhibits antiproliferative effects is broadly indicated by its use in combination studies, these studies underscore its inherent cellular activity nih.gov.
In Vivo Antitumor Efficacy in Animal Models
This compound has demonstrated significant antitumor efficacy across various animal models, providing crucial insights into its therapeutic potential.
Summary of In Vivo Antitumor Efficacy
| Animal Model | Tumor Type | Key Findings | Reference |
| Murine (BALB/C mice) | C26 Colonic Tumor | Significantly greater antitumor properties compared to conventional chemotherapy; 87% of animals receiving TCNU survived to day 60 with no evidence of tumor nih.gov. | nih.gov |
| Murine (MAC 29) | Colon Adenocarcinoma | Used to determine the influence of drug administration sequence with 5-FU, showing effects ranging from antagonism to synergism nih.gov. | nih.gov |
| Murine | NMU-1 Lung Tumor | Showed superior antitumor effects compared to BCNU; activity comparable to drugs effective in human lung cancer karger.com. | karger.com |
| Rat | Walker 256 Carcinosarcoma | Demonstrated a high therapeutic index karger.com. | karger.com |
| Rat | Transplantable Colon Adenocarcinoma (liver implant) | Decreased tumor growth, and its antitumor effect was significantly improved when administered with degradable starch microspheres (DSM) nih.gov. | nih.gov |
In a transplantable murine adenocarcinoma of the colon (MAC 29), this compound was utilized to assess the influence of administration sequence when combined with 5-Fluorouracil nih.gov. Furthermore, in BALB/C mice bearing C26 colonic tumors, this compound alone exhibited significantly superior antitumor properties compared to conventional chemotherapy, with a high percentage of treated animals surviving without tumor evidence nih.gov. The compound also demonstrated superior antitumor effects on NMU-1 murine lung tumors when compared to BCNU, with its activity being comparable to agents effective against human lung cancer in this experimental model karger.com. In rats, this compound displayed a high therapeutic index in the Walker 256 carcinosarcoma model karger.com. Additionally, in a rat model with a transplantable colon adenocarcinoma implanted into the liver, this compound decreased tumor growth, and this effect was significantly enhanced when the drug was administered with degradable starch microspheres nih.gov.
Evaluation in Malignancies Exhibiting Resistance to Conventional Therapies
This compound has been evaluated for its efficacy in malignancies that exhibit resistance to conventional therapeutic approaches. Studies suggest its potential utility in cases where tumors are refractory to standard treatments polyu.edu.hk. The investigation of this compound, particularly in combination with other agents like 5-Fluorouracil and leucovorin, has extended to advanced colorectal carcinoma, a disease often associated with poor prognosis despite advancements in chemotherapy nih.govnih.gov. While specific mechanisms of overcoming resistance by this compound alone are not detailed in the provided context, its application in such challenging clinical scenarios indicates its relevance in addressing drug resistance nih.govpolyu.edu.hknih.gov.
Combination Therapeutic Strategies
The development of combination therapeutic strategies involving this compound has been a key area of preclinical research, aiming to enhance efficacy and potentially overcome resistance mechanisms.
Investigation of Sequence-Dependent Synergistic Effects (e.g., with 5-Fluorouracil)
The sequence of administration is a critical factor influencing the efficacy of this compound in combination with other chemotherapeutic agents, particularly 5-Fluorouracil (5-FU).
Sequence-Dependent Effects of this compound and 5-Fluorouracil
| Combination Sequence | Effect on Tumor Activity (In Vivo, MAC 29 Murine Colon Adenocarcinoma) | Pharmacokinetic Impact (In Vivo, NMRI Mice) | Reference |
| 5-FU 24 hours before TCNU | Antagonism nih.gov | Decreased plasma levels of TCNU nih.gov | nih.gov, nih.gov |
| Simultaneous treatment | Addition nih.gov | Decreased plasma levels of TCNU nih.gov | nih.gov, nih.gov |
| 5-FU 24 hours after TCNU | Synergism nih.gov | Not directly addressed for this sequence in the provided pharmacokinetic data, but overall sequence-dependent alterations in TCNU pharmacokinetics correlate with anti-tumor activity nih.gov. | nih.gov, nih.gov |
Previous in vitro studies initially highlighted sequence-dependent effects when 5-Fluorouracil (5-FU) was combined with this compound nih.gov. These findings were further investigated in vivo using a transplantable murine adenocarcinoma of the colon, MAC 29 nih.gov. The sequence of administration significantly influenced the outcome, with effects ranging from antagonism when 5-FU was given 24 hours before this compound, to an additive effect with simultaneous treatment, and synergism when 5-FU was administered 24 hours after this compound nih.gov. Pharmacokinetic studies in NMRI mice provided a potential explanation for these observations, revealing that simultaneous administration of 5-FU and this compound, or pretreatment with 5-FU, led to a significant decrease in this compound plasma levels compared to this compound administered alone nih.gov. These alterations in this compound's pharmacokinetic profile correlated with the observed differences in anti-tumor activity nih.gov. While one study in advanced colorectal carcinoma administered this compound at least 24 hours prior to 5-FU to prevent antagonism suggested by in vitro studies nih.gov, another in vivo study found that administering this compound 24 hours prior to 5-FU plus leucovorin resulted in toxicity, and synergism was not observed in that specific context, although this compound alone demonstrated greater antitumor properties than conventional chemotherapy nih.gov. This underscores the complex and context-dependent nature of sequence-dependent effects.
Rational Design of Multi-Drug Regimens for Enhanced Efficacy
The rational design of multi-drug regimens aims to enhance therapeutic efficacy and circumvent mechanisms of drug resistance by targeting multiple pathways simultaneously mdpi.comyumsuklibrary.ngnih.gov. While the specific "rational design" process for this compound is not explicitly detailed in the provided information, its demonstrated activity in combination with 5-Fluorouracil and leucovorin in preclinical and clinical contexts exemplifies this approach nih.govnih.gov. The observed sequence-dependent effects with 5-FU highlight the importance of careful consideration in designing optimal multi-drug regimens to achieve enhanced efficacy and avoid antagonistic interactions nih.govnih.gov. Such strategies are crucial for improving patient outcomes in cancer treatment mdpi.comyumsuklibrary.ngfrontiersin.org.
Clinical Research and Therapeutic Applications of Tauromustine
Phase I, II, and III Clinical Trial Outcomes
Phase I Trials: Early phase I trials of tauromustine demonstrated antitumor activity in several cancer types, including non-small cell lung cancer (NSCLC), malignant melanoma, breast cancer, pleuramesotheliomas, and ovarian cancer. nih.gov Specifically, in NSCLC, 10 out of 33 patients showed remissions during phase I studies. nih.gov A phase I study focusing on disseminated malignant melanoma investigated weekly oral doses of this compound, establishing a long-term tolerated dose of 35 mg/m²/week. mdpi.com
Phase II Trials: In a phase II trial for advanced non-small cell lung cancer, this compound did not demonstrate substantial antitumor activity. Out of 22 evaluable patients, no objective responses (complete or partial remission) were observed. The study reported stable disease in 6 out of 18 patients, progression in 7 out of 18, and early progression in 5 out of 18. The median survival time for these patients was 4.9 months. nih.gov For malignant gliomas, a phase II study involving 46 patients with anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM) showed demonstrable antitumor activity. Clinical improvement was observed in 41% of patients, while radiological improvement was noted in 46%, comprising 3 complete responses, 7 partial responses, and 7 minimal responses (WHO criteria). olema.com
Phase III Trials: Two phase III trials investigating this compound in advanced colorectal cancer have been conducted. lww.comutexas.edu While their existence is noted, specific detailed efficacy outcomes for this compound from these phase III trials were not readily available in the reviewed abstracts. lww.comutexas.edu
Summary of Clinical Trial Outcomes for this compound
| Phase | Indication(s) | Key Findings | Reference |
| Phase I | NSCLC, Melanoma, Breast Cancer, Pleuramesotheliomas, Ovarian Cancer | Antitumor activity observed (e.g., 10/33 remissions in NSCLC). Weekly dosing established for melanoma. | nih.govmdpi.com |
| Phase II | Non-Small Cell Lung Cancer | No objective response (CR+PR) in 22 evaluable patients; 6/18 stable disease, 7/18 progression, 5/18 early progression. Median survival: 4.9 months. | nih.gov |
| Phase II | Malignant Gliomas (AA, GBM) | 41% clinical improvement, 46% radiological improvement (3 CR, 7 PR, 7 MR). Median post-treatment survival: 26 weeks (GBM), 57 weeks (AA). 2-year survival: 23% (GBM), 69% (AA). | olema.com |
| Phase III | Advanced Colorectal Cancer | Trials conducted, but specific efficacy outcomes for this compound not detailed in available abstracts. | lww.comutexas.edu |
Therapeutic Efficacy in Specific Oncological Indications
In a phase II study involving patients with relapsed anaplastic astrocytoma (AA) or glioblastoma multiforme (GBM) following primary surgery and radiotherapy, this compound demonstrated significant antitumour activity. Of 46 eligible patients, 41% showed clinical improvement, and 46% exhibited radiological improvement. This included 3 complete responses, 7 partial responses, and 7 minimal responses based on WHO criteria. olema.com
Efficacy of this compound in Malignant Gliomas (Phase II)
| Outcome Measure | Anaplastic Astrocytoma (AA) | Glioblastoma Multiforme (GBM) | Overall (n=46) | Reference |
| Clinical Improvement | - | - | 41% | olema.com |
| Radiological Improvement | - | - | 46% (3 CR, 7 PR, 7 MR) | olema.com |
| Median Post-Treatment Survival | 57 weeks | 26 weeks | - | olema.com |
| 2-Year Survival Rate | 69% | 23% | - | olema.com |
Preclinical in vivo studies in BALB/C mice implanted with C26 tumors indicated that this compound exhibited significantly greater antitumor properties compared to conventional chemotherapy (5-fluorouracil and leucovorin). In these studies, 87% of animals receiving this compound alone survived to day 60 without evidence of tumor, whereas animals in other treatment groups died by day 34. vumc.nl
Initial phase I trials indicated antitumor activity of this compound in malignant melanoma. nih.gov A phase I study specifically investigated weekly oral doses of this compound in patients with disseminated malignant melanoma. This study helped establish a long-term tolerated dose, which represented a considerable increase in dose intensity without a significant increase in toxicity. mdpi.com While these early findings suggested activity, specific quantitative response rates from later-phase clinical trials focused solely on this compound for malignant melanoma were not detailed in the available literature.
Similar to malignant melanoma, phase I trials of this compound demonstrated antitumor activity in breast cancer. nih.gov However, detailed quantitative efficacy data, such as objective response rates or survival benefits from later-phase clinical trials specifically for this compound in breast cancer, were not explicitly available in the reviewed scientific literature.
Ovarian Cancer
In Phase I clinical trials, this compound demonstrated preliminary antitumor activity in a range of cancers, including ovarian cancer, alongside melanoma, breast cancer, and pleuramesotheliomas nih.gov. However, detailed research findings specifically focusing on this compound's efficacy or response rates in dedicated ovarian cancer clinical trials beyond these early observations are not extensively documented in publicly available literature. The primary focus of reported Phase II studies involving this compound was on other malignancies, such as malignant glioma and non-small cell lung cancer nih.govnih.gov.
Assessment of Clinical Response Rates and Patient Survival Outcomes
While specific comprehensive data on clinical response rates and patient survival outcomes for this compound solely in ovarian cancer are limited, insights can be drawn from its evaluation in other tumor types.
Conversely, in a Phase II trial for advanced non-small cell lung cancer (NSCLC), this compound did not demonstrate substantial antitumor activity. No objective responses (complete or partial remission) were observed among 22 evaluable patients, suggesting a true response rate of less than 20% nih.gov. The median survival time for these NSCLC patients was 4.9 months nih.gov.
Table 1: Summary of this compound Clinical Response and Survival in Select Cancers
| Cancer Type | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Survival Outcome |
| Malignant Glioma (AA) | Phase II | 46 (combined) | 41% clinical, 46% radiological improvement (3 CR, 7 PR, 7 MR) nih.gov | 57 weeks (AA) nih.gov |
| Malignant Glioma (GBM) | Phase II | 46 (combined) | 41% clinical, 46% radiological improvement (3 CR, 7 PR, 7 MR) nih.gov | 26 weeks (GBM) nih.gov |
| Non-Small Cell Lung Cancer | Phase II | 22 (evaluable) | 0% (no objective response) nih.gov | 4.9 months nih.gov |
| Ovarian Cancer | Phase I | Not specified | Activity noted nih.gov | Not specified |
Analysis of Factors Leading to Discontinuation of Clinical Development
This compound's clinical development, which had reached Phase III for certain indications like malignant glioma and advanced colorectal cancer, was ultimately discontinued (B1498344) nih.govpatsnap.com. Common reasons for the premature termination of clinical trials include commercial or strategic decisions by the sponsor, and a lack of efficacy or futility of the studied drug nih.govpatsnap.com. While specific detailed reasons for this compound's discontinuation across all its investigated indications are not explicitly itemized in the search results, the general pattern for drug development cessation often involves a combination of insufficient efficacy, unfavorable risk-benefit profiles, or strategic business decisions that prioritize other development projects nih.gov. The lack of substantial antitumor activity observed in some Phase II trials, such as in non-small cell lung cancer, could have contributed to a broader assessment of its therapeutic potential nih.gov.
Mechanisms of Resistance to Tauromustine and Strategies for Overcoming Them
Strategies to Abrogate or Delay Resistance Development
Investigation of Biomarkers Predictive of Resistance
The identification of predictive biomarkers is crucial for personalizing cancer therapy, enabling the selection of optimal treatment protocols and potentially improving patient survival rates. Biomarkers can be biological molecules found in body fluids or tissues that indicate a normal or abnormal process, condition, or disease, and can be categorized as prognostic or predictive wikipedia.org. Prognostic biomarkers assess outcomes irrespective of therapy, while predictive markers estimate the outcome of a specific treatment wikipedia.orguni.lu. For alkylating agents like Tauromustine, investigating such biomarkers is an area of ongoing interest for predicting the occurrence of resistance wikidata.org.
Despite the general importance of biomarkers, specific, detailed research findings on biomarkers solely predictive of this compound resistance are not extensively documented in broad public scientific literature. However, the principles of biomarker investigation for other anticancer agents and alkylating compounds can offer insights. For instance, studies for other drug classes involve analyzing protein expression patterns in cell cultures to determine chemosensitivity wikipedia.org. Genomic analyses, such as evaluating gene polymorphisms in ATP-binding cassette (ABC) transporters, have been explored to predict chemotherapy outcomes and optimize efficacy in conditions like childhood acute lymphoblastic leukemia (ALL) wikipedia.org. For example, a specific single nucleotide polymorphism (SNP), rs62527607 [GT] of the Brain and Acute Leukemia, Cytoplasmic (BAALC) gene, has been identified as a negative prognostic biomarker in childhood ALL, associated with increased drug resistance in pre-B-ALL and T-ALL cases by 2.86 and 8.75 folds, respectively, compared to the GG genotype wikipedia.org.
The success of biomarker discovery and validation studies heavily relies on the quality and appropriate selection of biological patient material, as various factors, including drug applications and surgical procedures, can affect biospecimen quality wikipedia.org. Further dedicated research is essential to identify and validate specific molecular biomarkers that can reliably predict resistance to this compound, thereby guiding treatment decisions.
Overcoming Topoisomerase II-Mediated Multidrug Resistance
This compound is an alkylating agent, a class of chemotherapeutic drugs that exert their antineoplastic effect by introducing alkyl residues into DNA bases, leading to DNA fragmentation and inhibiting tumor cell proliferation wikidata.org. While this compound itself is not a direct topoisomerase II (Topo II) inhibitor, mechanisms of multidrug resistance (MDR) can be pleiotropic, affecting various structurally diverse anticancer agents, including both alkylating agents and Topo II inhibitors. Topo II inhibitors are a class of drugs that target Topo II, an enzyme crucial for DNA replication and organization, by stabilizing DNA cleavage complexes, leading to DNA breaks and cell death sigmaaldrich.com. Resistance to Topo II inhibitors is a significant clinical challenge pharmakb.com.
Common mechanisms contributing to Topo II-mediated MDR, which can also influence resistance to other chemotherapeutics like alkylating agents, include:
Reduced Drug Accumulation and Retention: Overexpression of efflux transporters such as P-glycoprotein (PGP, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2) can actively pump drugs out of cancer cells, leading to decreased intracellular drug concentrations and reduced cytotoxicity pharmakb.comwikipedia.org. P-glycoprotein, for instance, limits the accumulation of various small-molecule therapies fishersci.ca.
Enzymatic Alterations: These can involve conformational changes or overexpression of the target enzyme (Topo II itself), or reduced activation/increased catabolism of the drug pharmakb.com.
DNA Damage Response Pathways: Cancer cells can enhance DNA repair mechanisms, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to repair the DNA damage induced by chemotherapeutic agents, including those that cause DNA breaks like alkylating agents and Topo II inhibitors wikipedia.org.
Strategies to overcome Topo II-mediated MDR, which may have broader applicability to general MDR affecting this compound, include:
Modulation of Efflux Pumps: Chemosensitizers that inhibit efflux pumps, such as calcium blockers (e.g., Verapamil) or calmodulin inhibitors (e.g., Trifluoperazine), have been investigated to enhance drug accumulation in MDR tumor cells pharmakb.com. However, their clinical impact has been variable pharmakb.com.
Targeting Alternative Pathways: The Warburg effect and metabolic reprogramming in cancer cells play a significant role in survival and resistance against topoisomerase-active drugs wikipedia.org. Strategies targeting these metabolic alterations could potentially sensitize cells.
Maintaining Glutathione (B108866) (GSH) Levels: Increased levels of GSH are associated with resistance to various anticancer drugs, including alkylating agents and anthracyclines wikipedia.org. Developing newer derivatives with redox-sensitive targeted delivery that can maintain GSH levels in treated cancer cells is recommended to avoid drug resistance wikipedia.org.
Novel Topo II Inhibitors: Research into new Topo II inhibitors, such as NK314, which demonstrate superior antitumor effects against tumors resistant to existing Topo II inhibitors, offers a path to circumvent specific Topo II resistance mechanisms mims.com. Hydroxyrubicin, a doxorubicin (B1662922) analog, has shown the ability to partially circumvent MDR by modifying drug transport without altering Topo II inhibition, suggesting an altered recognition by P-glycoprotein fishersci.ca.
Role of Glutathione-S-transferase Mu in Drug Resistance
Glutathione-S-transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a pivotal role in cellular defense against a wide array of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH) wikipedia.orgwikipedia.orgmims.com. Human cytosolic GSTs are classified into several classes, including alpha, mu, omega, pi, theta, and zeta wikipedia.orgwikipedia.org. The mu class (GSTM) is particularly significant in the context of drug resistance.
GSTM enzymes are crucial in the metabolism and detoxification of carcinogens and can influence the cellular response to oxidative stress and chemical insults wikipedia.org. They are implicated in the development of resistance to various chemotherapy agents wikipedia.orgwikipedia.orgmims.commims.com. Notably, GSTs are important in the detoxification of nitrosoureas, the class of alkylating agents to which this compound belongs fishersci.ca. Specifically, GSTs have been shown to denitrosate this compound fishersci.ca. This direct involvement highlights a key mechanism of resistance where GSTM can reduce the effective concentration of this compound within cancer cells.
The role of GSTs in drug resistance is dual-faceted:
Direct Detoxification: GSTM enzymes directly contribute to drug resistance by facilitating the conjugation of GSH to reactive intermediates of chemotherapeutic drugs, thereby neutralizing their toxic effects and promoting their efflux from the cell wikipedia.orgwikipedia.org.
Modulation of Signaling Pathways: The pi and mu classes of GSTs also play a regulatory role in the mitogen-activated protein (MAP) kinase pathway. They interact with proteins like c-Jun N-terminal kinase 1 (JNK1) and apoptosis signal-regulating kinase 1 (ASK1), which are activated in response to cellular stress and participate in cellular survival and death signals wikipedia.orgwikipedia.org. By inhibiting the MAP kinase pathway, GSTs can improve tumor cell survival, contributing to resistance even for drugs not directly conjugated with GSH wikipedia.orgwikipedia.org.
High levels of GSTs have been observed in numerous tumor types and have been correlated with reduced sensitivity to alkylating agents wikipedia.org. For instance, upregulation of GSTM4 has been linked to increased drug resistance in Ewing's sarcoma cells to agents like etoposide (B1684455) and fenretinide, with higher GSTM4 expression correlating with worse patient outcomes mims.com. Similarly, GSTM1 has been identified as a significant risk factor for hematologic relapse in childhood ALL mims.com.
Given their role in detoxification and cell survival, GSTM enzymes represent a promising therapeutic target for overcoming drug resistance. Strategies involving the disruption or inhibition of GSTM aim to increase the sensitivity of cancer cells to chemotherapeutic agents wikipedia.org. Compounds like Colcemid and Resveratrol have been explored as GSTM inhibitors wikipedia.org. For example, Resveratrol inhibits GSTM4 activity by binding to its active site, blocking its detoxification capabilities wikipedia.org. While GSTM5 overexpression in bladder cancer cells showed a degree of resistance to doxorubicin, it did not significantly affect resistance to cisplatin (B142131) or mitomycin C, underscoring the complex and context-dependent nature of GSTM's role in chemoresistance citeab.com.
Synthesis and Derivatization in Tauromustine Research
Synthetic Methodologies for the Tauromustine Core and Analogues
The synthesis of nitrosoureas like this compound generally involves a multi-step process culminating in the nitrosation of a corresponding urea (B33335) precursor. While specific proprietary details of this compound's large-scale synthesis are not extensively published, the general chemical principles for this class of compounds are well-established. The synthesis can be conceptually broken down into two main parts: the creation of the taurine-derived urea precursor and its subsequent nitrosation.
A plausible synthetic route would begin with taurine (B1682933) (2-aminoethanesulfonic acid). The sulfonic acid group is first converted to a more reactive species, such as a sulfonyl chloride, which can then be reacted with a secondary amine (e.g., dimethylamine) to form the sulfonamide. The amino group of the resulting taurine derivative is then reacted with 2-chloroethyl isocyanate to form the urea precursor: 1-(2-chloroethyl)-3-[2-(dimethylaminosulfonyl)ethyl]urea.
The final and critical step is the nitrosation of this urea precursor. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, under acidic conditions. This reaction introduces the nitroso (-N=O) group onto the nitrogen atom adjacent to the 2-chloroethyl group, yielding the final product, this compound.
The synthesis of analogues follows similar principles, where variations are introduced in the starting materials. For instance, using different amines to react with the sulfonyl chloride or using different isocyanates can produce a wide range of derivatives for further study. nih.gov Methodologies for creating substituted taurine analogues, for example from alkenes or nitroolefins, provide a toolkit for generating diverse precursors for this process. researchgate.netnih.gov
Design and Development of Novel Taurine-Based Nitrosourea (B86855) Derivatives
The design of novel taurine-based nitrosourea derivatives is predicated on the hypothesis that the taurine moiety can improve the pharmacological properties of the cytotoxic nitrosourea group, primarily by increasing water solubility. nih.gov The development of this compound itself was a result of this strategy, aiming to create a compound with a better therapeutic profile than existing nitrosoureas like Carmustine (BCNU) and Lomustine (CCNU). nih.gov
Research into novel derivatives focuses on modifying the taurine "carrier" portion of the molecule to fine-tune its properties. The introduction of taurine amide fragments into other bioactive molecules has been shown to notably improve their characteristics. nih.gov This concept underpins the design of new potential anticancer agents where taurine is conjugated to other pharmacophores. nih.gov
Key design strategies include:
Modification of the Sulfonamide Group: Replacing the dimethylamino group on the sulfonamide with other alkyl or aryl substituents can alter the lipophilicity and electronic properties of the molecule, potentially influencing its distribution and cellular uptake.
Alterations to the Ethylene (B1197577) Bridge: The two-carbon chain separating the urea and the sulfonamide can be lengthened, shortened, or substituted to study its impact on conformational flexibility and interaction with biological targets.
Hybrid Molecules: Conjugating the taurine-nitrosourea structure to other bioactive moieties, such as amino acids or oligopeptides, has been explored for other nitrosoureas to create hybrid drugs with potentially enhanced activity or targeting capabilities.
A study on cysteamine-derived nitrosoureas, which are closely related to taurine derivatives, demonstrated that metabolites of a parent compound could be synthesized and showed greater antitumor activity, highlighting the potential for rational design based on metabolic pathways. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the nitrosourea class of compounds, extensive SAR studies have established several key principles that are applicable to this compound and its analogues.
The Cytotoxic Moiety: The N-(2-chloroethyl)-N-nitrosourea (CENU) functional group is considered essential for the cytotoxic and alkylating activity. Modifications to this part of the molecule, such as replacing the chlorine with fluorine, are possible, but the core structure is critical for its mechanism of action. ijrpc.com
Influence of the Carrier on Stability and Activity: Studies on other nitrosoureas, such as Spiromustine analogues, have shown a direct relationship between the structure of the carrier, the compound's stability (e.g., plasma half-life), and its antitumor activity. nih.gov For instance, the proximity of a hydantoin (B18101) ring to the mustard function was found to be a stabilizing factor, and a decrease in activity was observed as hydrolytic instability increased. nih.gov
For this compound analogues, SAR studies would systematically explore how structural changes in the taurine moiety affect anticancer efficacy. The table below outlines hypothetical modifications and their predicted impact based on established nitrosourea chemistry.
| Modification Site (on Taurine Moiety) | Example Modification | Potential Impact on Properties | Rationale |
|---|---|---|---|
| Sulfonamide N-substituents | Replace N(CH₃)₂ with larger alkyl groups (e.g., N(C₂H₅)₂) or a cyclic amine (e.g., piperidine) | Increased lipophilicity, altered solubility and biodistribution. | Larger, non-polar groups decrease water solubility but may enhance membrane permeability. |
| Ethylene Bridge | Increase chain length from ethyl to propyl or butyl. | Changes in molecular flexibility and distance between urea and sulfonamide. | Optimal spacing between the functional groups can be critical for target binding and stability, as seen in Spiromustine analogues. nih.gov |
| Ethylene Bridge | Introduce stereocenters via substitution (e.g., methyl group). | Potential for stereospecific interactions with transporters or targets. | Chiral molecules can exhibit different pharmacological profiles for each enantiomer. |
| Sulfonamide Group | Replace with a carboxamide or phosphonamide. | Significant change in electronic properties, acidity, and hydrogen bonding capability. | Bioisosteric replacement can lead to analogues with improved stability or novel biological interactions. |
Exploration of Prodrug Strategies to Enhance Therapeutic Index
A key challenge with many chemotherapeutic agents, including nitrosoureas, is their lack of selectivity, leading to systemic toxicity. Prodrug strategies aim to address this by administering an inactive or less active molecule that is converted into the potent cytotoxic agent preferentially at the tumor site. mdpi.com This approach can enhance the therapeutic index by increasing the drug concentration in the tumor while minimizing exposure to healthy tissues.
For this compound, several prodrug strategies could be envisioned, drawing parallels from other anticancer agents:
Enzyme-Activated Prodrugs: This is a common strategy where a promoiety is attached to the drug via a linker that can be cleaved by an enzyme overexpressed in the tumor microenvironment, such as certain proteases or β-glucuronidases. mdpi.com A prodrug of this compound could be designed where the active nitrosourea is masked by a group that is removed by a tumor-specific enzyme.
Hypoxia-Activated Prodrugs: The core of many solid tumors is hypoxic (low in oxygen). Prodrugs can be designed with hypoxia-sensitive linkers (e.g., nitroimidazole groups) that are reduced and cleaved under these conditions, releasing the active drug. mdpi.com
Phosphate (B84403) Prodrugs: Attaching a phosphate group can significantly increase the water solubility of a drug, creating a prodrug that is inactive until the phosphate is cleaved by phosphatases, which are often highly active in the tumor environment. This strategy has been successfully used for other anticancer agents like combretastatin (B1194345) A-4. nih.gov Given that a primary advantage of this compound is its water solubility, this approach might be used to further enhance this property or modulate its release profile.
The development of prodrugs for taurine derivatives is a recognized approach to overcome limitations like restricted permeability, further supporting the rationale for applying this strategy to this compound. nih.gov
Advanced Synthetic Techniques (e.g., Stereoselective Synthesis, Isotopic Labeling)
Modern synthetic chemistry offers advanced techniques that can be applied to this compound research to create more precise tools for investigation and potentially improved therapeutic agents.
Stereoselective Synthesis Many bioactive molecules are chiral, and their different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is not chiral, analogues created by substituting the ethylene bridge would contain stereocenters. Stereoselective synthesis would allow for the preparation of individual, stereochemically pure isomers. This is critical for detailed SAR studies, as it eliminates the ambiguity of testing racemic mixtures and allows for the precise determination of how three-dimensional structure affects activity. Efficient asymmetric synthesis methods have been developed for taurine derivatives, which could be adapted to produce chiral precursors for this compound analogues with high enantiomeric purity. researchgate.net
Isotopic Labeling Isotopic labeling involves replacing one or more atoms in a molecule with their isotope (e.g., replacing ¹²C with ¹⁴C or ¹H with ³H). This technique is indispensable for studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug. By using a radiolabeled version of this compound, researchers can track its journey through a biological system, quantify its accumulation in tumors versus healthy tissues, and identify its metabolites. This information is vital for understanding its pharmacokinetic profile and mechanism of action. General methods for the ¹³N-labeling of the nitroso group in nitrosoureas have been developed, providing a direct pathway to creating tracers for Positron Emission Tomography (PET) imaging, which could be used to visualize drug distribution in vivo.
Bioconjugation Strategies for Targeted Delivery (e.g., Antibody-Drug Conjugates, Nanoparticle Encapsulation)
Bioconjugation involves linking a drug molecule to a larger biomolecule or nanoparticle to improve its delivery to a specific target, such as cancer cells. This represents a frontier in enhancing the efficacy and reducing the toxicity of potent cytotoxins like nitrosoureas.
Antibody-Drug Conjugates (ADCs) ADCs are a powerful class of targeted therapies consisting of three components: a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects them. nih.govmdpi.com The antibody guides the ADC to the tumor, where it is internalized, and the linker releases the payload, killing the cancer cell.
While there are no publicly reported ADCs using this compound as a payload, nitrosoureas possess the high potency generally required for ADC payloads. wuxiapptec.com The development of a this compound-based ADC would require:
Identifying a suitable, stable linker.
Developing a method to conjugate the linker to a non-critical position on the this compound molecule without destroying its activity.
Attaching the this compound-linker complex to a tumor-targeting antibody.
Nanoparticle Encapsulation Encapsulating a drug within a nanoparticle carrier can significantly improve its pharmacological properties. Nanoparticles can protect the drug from premature degradation, improve its solubility, prolong its circulation time, and enhance its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
This strategy is particularly promising for nitrosoureas. Studies with the related compound Carmustine (BCNU), which has poor water solubility, have demonstrated the feasibility and benefits of nanoparticle delivery. Encapsulating Carmustine in various nanoparticle formulations has been shown to enable targeted delivery, provide sustained release, and improve efficacy in preclinical models. nih.govnih.gov
The table below summarizes findings from studies on Carmustine-loaded nanoparticles, illustrating the potential of this approach for this compound.
| Nanoparticle System | Key Findings | Potential Application for this compound | Reference |
|---|---|---|---|
| PLGA-based biocomposite spheres with gold nanoparticles | Showed remarkable anti-tumor property against human glioma cells and increased apoptosis. | A multifunctional nanoparticle system could enhance this compound's efficacy and potentially add theranostic capabilities. | nih.gov |
| Chitosan-coated PLGA nanoparticles (for nasal delivery) | Enhanced brain delivery (14.7-fold higher AUC vs. intravenous) and decreased the IC50 value in glioma cells. | Could provide a non-invasive method for delivering this compound for the treatment of brain tumors. | nih.gov |
| Nanosized liposomes (for nasal delivery) | Showed extended drug release over 24 hours and improved pharmacokinetic parameters in the brain compared to intravenous administration. | Liposomal formulations could improve this compound's pharmacokinetic profile and enable sustained release. | ekb.eg |
Advanced Research Methodologies and Future Directions in Tauromustine Studies
Computational Modeling and Artificial Intelligence in Drug Discovery and Development
In Silico Prediction of Drug-Target Interactions
In silico methods are increasingly vital in drug discovery, offering a significant reduction in research and development timelines. mdpi.com These computational approaches predict interactions between drugs and their protein targets, which is crucial for understanding a drug's mechanism of action and identifying potential new targets. mdpi.complos.org For Tauromustine, in silico prediction of drug-target interactions involves analyzing its chemical structure and properties to foresee how it might bind to various biological macromolecules. plos.orgbeilstein-journals.org
Conventional computational methods for predicting drug-target interactions include ligand-based approaches, receptor-based approaches, and literature text mining. plos.org Ligand-based methods rely on known ligands for a target protein, while receptor-based approaches like molecular docking require the three-dimensional (3D) structure of the target. plos.orgbeilstein-journals.orgmdpi.com When 3D structures are unavailable, homology modeling can be used to predict them. beilstein-journals.org More recently, statistical methods that integrate information such as drug chemical structures, target protein sequences, and known compound-protein interactions are being developed. plos.org These methods operate on the assumption that similar drugs tend to interact with similar proteins. plos.org
For instance, studies involving consensus machine learning models have shown that 2D pharmacophore vectors can be effective descriptors for predicting toxicity, indicating their utility in abstractly describing chemical space for reliable predictions even on highly dissimilar compounds. acs.org This suggests that similar computational approaches could be applied to this compound to predict its interactions and potential off-targets.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling plays a significant role in drug design by identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comresearchgate.net For this compound, pharmacophore modeling can help in understanding the key structural elements responsible for its antiproliferative activity. This understanding can then guide the design of novel analogs with improved potency, selectivity, and reduced off-target effects. researchgate.netbiosolveit.de
Lead optimization is a critical phase in drug discovery focused on enhancing the characteristics of lead compounds, such as target selectivity, biological activity, and potency. biosolveit.dedanaher.com Strategies for optimizing this compound analogs include direct chemical manipulation of functional groups, isosteric replacements, and adjustments to ring systems. danaher.com Structure-activity relationship (SAR) analysis is fundamental, involving the systematic synthesis and biological evaluation of analogs to identify correlations between chemical structure and activity. danaher.comnumberanalytics.com Computational tools like molecular dynamics, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking are extensively used in this phase to predict and refine binding affinities. mdpi.comdanaher.comnih.gov For example, 3D QSAR modeling can be used to study interactions between drugs and target macromolecules, helping to establish structure-activity relationships and design new compounds. mdpi.com
The goal is to achieve nanomolar potency or better while minimizing potential side effects. biosolveit.de Structural simplification, by removing non-essential groups, can also be employed to improve synthetic accessibility and pharmacokinetic profiles, and reduce side effects. scienceopen.com
Advanced Imaging Techniques for Tracking Cellular Effects and Distribution
Advanced imaging techniques are indispensable for understanding the cellular effects and distribution of drug compounds like this compound at a molecular and cellular level. astrazeneca.comnih.govgithub.io These techniques provide insights into how drugs interact with human tissues and their precise localization within the body. astrazeneca.com
Key imaging modalities include:
Mass Spectrometry Imaging (MSI): MSI allows for the simultaneous measurement of individual masses of molecules (e.g., peptides, proteins, lipids, drug molecules) and visualization of their spatial distributions within tissue samples. astrazeneca.com This can provide vital clues about the inter-relationships of molecules within the tissue microenvironment and aid in assessing drug efficacy. astrazeneca.com
Nuclear Imaging (PET, SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) enable non-invasive, real-time monitoring of drug distribution and localization in vivo, particularly useful for tracking radiolabeled compounds or nanoparticles. github.iomdpi.commdpi.comresearchgate.net These techniques help in determining optimal dosages, understanding pharmacokinetics, and monitoring tumor responses. mdpi.com
Magnetic Resonance Imaging (MRI): MRI, while primarily used for anatomical imaging, can also provide information on the physicochemical state of tissues and, more recently, molecular targets. github.iotexascenterforprotontherapy.com Advanced MRI techniques, such as Diffusion Tensor Imaging (DTI) and dynamic susceptibility contrast (DSC) parameters, are being explored for distinguishing tumor progression from treatment effects. frontiersin.org
Optical Imaging Techniques: These techniques exploit the fluorescence characteristics of drug molecules for tracking and imaging, evolving from ex vivo tissue imaging to in vivo fluorescence imaging. mdpi.com Super-resolution microscopy (SRM) techniques like Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) allow for tracking drug dynamics at the subcellular level, visualizing drug entry into cells, and analyzing kinetic processes of drug absorption, transport, distribution, metabolism, and excretion within the cell. nih.gov
These advanced imaging tools can create detailed molecular maps, akin to a "Google Earth" view on a molecular scale, revealing actionable insights into drug behavior within biological complexity. astrazeneca.com
CRISPR/Cas9 Gene Editing for Target Validation and Resistance Mechanism Elucidation
CRISPR/Cas9 gene editing technology has revolutionized drug discovery by enabling precise alterations in DNA sequences, facilitating the investigation of gene functions and systematically identifying potential therapeutic targets. nih.govoncodesign-services.comnabea.pub For this compound, CRISPR/Cas9 can be applied in several ways:
Target Validation: CRISPR/Cas9 allows researchers to precisely activate or inhibit genes to elucidate cellular pathways involved in disease progression and confirm the functional relationship between a target and a disease phenotype. nih.govnabea.pubcriver.combiocompare.com By creating targeted gene knockouts or knockdowns, researchers can validate the efficacy and specificity of potential drug targets, confirming whether a target is responsible for an observed disease phenotype and its suitability for drug intervention. oncodesign-services.com This technology can also discriminate between on-target and off-target effects. criver.com
Resistance Mechanism Elucidation: CRISPR/Cas9 can be used to investigate mechanisms of drug resistance. frontiersin.orgnih.gov It can systematically disrupt genes in cells to determine their function and assess their impact on disease-related processes, including those contributing to resistance. oncodesign-services.com By knocking out or overexpressing drug resistance genes in cell lines and animal models, researchers can gain a deeper understanding of how tumors develop resistance to agents like this compound. frontiersin.org This is particularly relevant given that this compound is explored for malignancies resistant to conventional therapies due to its ability to bypass typical cellular repair mechanisms. biosynth.com CRISPR/Cas9 has shown potential in re-sensitizing pathogens to antibiotics by targeting resistance genes. nih.govnih.gov
Identification and Validation of Predictive and Prognostic Biomarkers
Biomarkers are crucial for identifying disease phenotypes, assessing disease stage or progression, and predicting or prognosticating treatment response. google.com For this compound, the identification and validation of predictive and prognostic biomarkers are essential for optimizing its clinical application.
Predictive Biomarkers: These biomarkers help identify patients who are most likely to respond to this compound therapy. google.com For instance, specific genetic mutations or protein expression profiles could indicate a higher likelihood of response to this compound's dual mechanism of methylation and alkylation of DNA. biosynth.com
Prognostic Biomarkers: These biomarkers provide information about the likely course of the disease, independent of treatment. google.comcancernetwork.com For example, in colorectal cancer, pathologic stage is a significant prognostic factor. cancernetwork.com Identifying biomarkers that correlate with disease progression or recurrence following this compound treatment would be valuable.
Circulating biomarkers, including nucleic acids (DNA, RNA) and proteins, can be detected in bodily fluids and used for diagnostic, prognostic, or theranostic purposes. google.com The development of such biomarkers would enable personalized medicine approaches, allowing for the selection of appropriate treatment regimens and monitoring treatment efficacy for this compound. google.commdpi.com
Exploration of this compound's Therapeutic Potential Beyond Oncology
While this compound has primarily been investigated as an anticancer agent, its chemical structure as a taurine (B1682933) derivative suggests potential therapeutic applications beyond oncology. researchgate.netncats.ionih.gov Taurine derivatives have been documented for beneficial effects in various conditions, including epilepsy, hypertension, congestive heart failure, and diabetes. nih.govbenthamscience.compatsnap.com
This compound is a urea (B33335) derivative that exhibits antiproliferative activity. researchgate.netresearchgate.net Other taurine derivatives, such as taltrimide (B1211356) and acamprosate, are already in use as anticonvulsant and anti-alcoholic agents, respectively. nih.govbenthamscience.compatsnap.com This broader therapeutic landscape for taurine analogs suggests that this compound, or its modified forms, could be explored for non-oncology indications where its unique chemical properties, such as its ability to disrupt DNA structure through methylation and alkylation, might be beneficial or where its taurine backbone could contribute to other biological activities. biosynth.com Further in-depth analysis of taurine analogs and their biological actions could provide clues for new therapeutic avenues for this compound. nih.govbenthamscience.com
Emerging Challenges and Future Opportunities in this compound Research
Despite its potent activity, this compound's clinical development has faced challenges, leading to discontinuation of some studies. ncats.io Addressing these challenges and identifying future opportunities are crucial for realizing its full therapeutic potential.
Emerging Challenges:
Understanding Discontinuation: A key challenge is a comprehensive understanding of why previous clinical trials were discontinued (B1498344), as records indicate "further studies were discontinued" for malignant glioma. ncats.io This requires in-depth analysis of historical data, including efficacy, safety, and pharmacokinetic profiles, to identify specific limitations.
Optimizing Delivery and Reducing Off-Target Effects: Although this compound is a water-soluble nitrosourea (B86855), nitrosoureas in general can have significant toxicity problems. mdpi.com Researchers focus on understanding its pharmacokinetics and potential off-target effects to optimize its application. biosynth.com
Overcoming Resistance Mechanisms: While this compound is explored for resistant malignancies, understanding and overcoming specific cellular repair mechanisms that reduce its effectiveness remains a challenge. biosynth.com
Translational Gaps: Bridging the gap between promising preclinical findings and successful clinical translation requires robust biomarker identification and advanced imaging for real-time monitoring.
Future Opportunities:
Combination Therapies: Exploring this compound in conjunction with other treatments to determine synergistic effects that may offer improved clinical outcomes is a significant opportunity. biosynth.com
Personalized Medicine: Leveraging predictive and prognostic biomarkers, along with advanced imaging, can enable personalized medicine approaches, tailoring this compound therapy to individual patient profiles. google.commdpi.com
Analog Development and Prodrugs: The development of novel this compound derivatives or prodrugs could address limitations such as permeability or toxicity, potentially leading to compounds with improved therapeutic indices. nih.govbenthamscience.com
Repurposing for Non-Oncology Indications: As highlighted, exploring this compound's potential beyond oncology, particularly given the known benefits of other taurine derivatives, presents a novel research direction. nih.govbenthamscience.com
Integration of AI and Machine Learning: Harnessing artificial intelligence (AI) and machine learning (ML) in in silico predictions and data analysis from advanced imaging can accelerate drug discovery and development for this compound. mdpi.commdpi.comdanaher.comastrazeneca.com
These future directions, coupled with a deeper understanding of this compound's molecular mechanisms and the application of cutting-edge research methodologies, hold the promise of revitalizing its role as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
